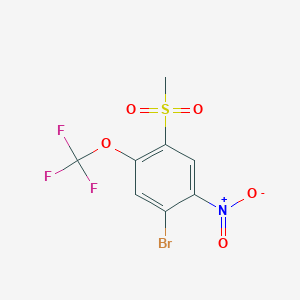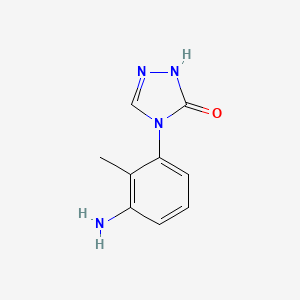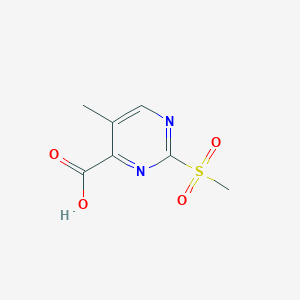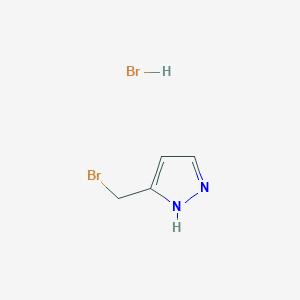
3-(bromomethyl)-1H-pyrazole hydrobromide
Overview
Description
Scientific Research Applications
Synthesis Applications
3-(bromomethyl)-1H-pyrazole hydrobromide is significantly utilized in various synthesis processes. A study demonstrated its use in the total synthesis of Nigellidine hydrobromide, highlighting its role in the preparation of compounds relevant to pharmaceuticals and agrochemicals (Ye et al., 2013). Another research elaborated on using brominated precursors like 3-(bromomethyl)-1H-pyrazole hydrobromide to synthesize various pyrazole derivatives, which are important in medicinal chemistry (Martins et al., 2013).
Catalytic and Chemical Transformations
The compound plays a crucial role in catalytic and chemical transformations. A study focusing on the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid highlights its application in producing new insecticides (Wen-bo, 2011). Furthermore, research on the synthesis and evaluation of antibacterial and antifungal activities of new pyrazole derivatives showcases its potential in developing antimicrobial agents (Pundeer et al., 2013).
Insecticidal and Fungicidal Activities
Studies have also explored the insecticidal and fungicidal potentials of pyrazole derivatives synthesized using 3-(bromomethyl)-1H-pyrazole hydrobromide. An example is the synthesis of novel carboxamides that exhibited significant insecticidal and fungicidal activities (Zhu et al., 2014).
Crystallographic Studies
Crystallographic studies of NH-pyrazolium hydrochlorides and hydrobromides, including those similar to 3-(bromomethyl)-1H-pyrazole hydrobromide, have been conducted to understand their molecular and crystal structures, which are crucial in the field of material science (Foces-Foces et al., 1997).
Pharmacological Activities
The compound's derivatives have shown various pharmacological activities. For instance, N-substituted pyrazoles and their bromo derivatives exhibited notable analgesic, antiinflammatory, and other biological activities (Bondavalli et al., 1988). Another study focused on the structure and tautomerism of bromo-substituted 1H-pyrazoles, which is essential for understanding their pharmacological properties (Trofimenko et al., 2007).
Electro-catalyzed Transformations
The electro-catalyzed transformation of pyrazole derivatives, potentially involving 3-(bromomethyl)-1H-pyrazole hydrobromide, represents an efficient synthesis method in a green medium, indicating its environmental benefits in chemical processes (Vafajoo et al., 2015).
Safety and Hazards
properties
IUPAC Name |
5-(bromomethyl)-1H-pyrazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2.BrH/c5-3-4-1-2-6-7-4;/h1-2H,3H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWMXJKMHTWJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803590-26-2 | |
| Record name | 3-(bromomethyl)-1H-pyrazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






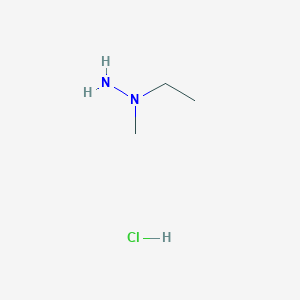
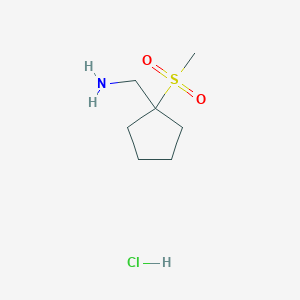

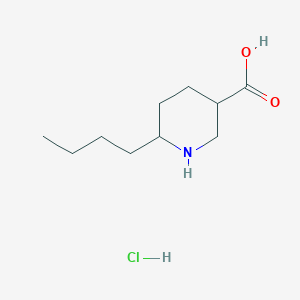


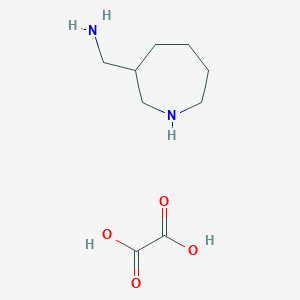
![4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1382381.png)
